Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-
Overview
Description
SL 651498 is a compound known for its anxiolytic and anticonvulsant properties. It is structurally related to β-carboline derivatives such as abecarnil and gedocarnil. Unlike benzodiazepine drugs, SL 651498 is classified as a nonbenzodiazepine anxiolytic due to its distinct chemical structure .
Mechanism of Action
Target of Action
SL-651498, also known as Pyrrolidine, 1-((6-fluoro-2,9-dihydro-9-methyl-1-oxo-2-phenyl-1H-pyrido(3,4-b)indol-4-yl)carbonyl)-, is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 subtypes , and as a partial agonist at α1 and α5 subtypes . The GABA A receptor is the primary target of SL-651498 .
Mode of Action
SL-651498 interacts with its targets, the GABA A receptors, by binding to them and modulating their activity . As a full agonist at α2 and α3 subtypes, it fully activates these receptors, leading to an increase in the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain . As a partial agonist at α1 and α5 subtypes, it only partially activates these receptors .
Biochemical Pathways
The activation of GABA A receptors by SL-651498 enhances the inhibitory effects of GABA in the brain . This leads to a decrease in neuronal excitability and results in anxiolytic and anticonvulsant effects .
Result of Action
The primary result of SL-651498’s action is its anxiolytic and anticonvulsant effects . By enhancing the inhibitory effects of GABA, it decreases neuronal excitability, which can help to reduce anxiety and prevent seizures .
Biochemical Analysis
Biochemical Properties
SL-651498 is a subtype-selective GABA A agonist . It acts as a full agonist at α2 and α3 GABAA receptors, and as a partial agonist at α1 and α5 GABAA receptors . This interaction with GABAA receptors suggests that SL-651498 may influence the function of these receptors, potentially affecting the transmission of inhibitory signals in the nervous system .
Cellular Effects
In cellular processes, SL-651498 has been observed to have primarily anxiolytic effects . Some sedation, ataxia, and muscle relaxant effects are observed at higher doses . These effects suggest that SL-651498 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
SL-651498 exerts its effects at the molecular level through its interactions with GABAA receptors . As a full agonist of α2 and α3 GABAA receptors and a partial agonist of α1 and α5 GABAA receptors, SL-651498 can modulate the activity of these receptors, potentially influencing the transmission of inhibitory signals in the nervous system .
Dosage Effects in Animal Models
In animal studies, SL-651498 has been observed to elicit anxiolytic-like activity similar to that of diazepam . It induced muscle weakness, ataxia, or sedation at doses much higher than those producing anxiolytic-like activity . This suggests that the effects of SL-651498 may vary with different dosages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SL 651498 involves several steps, including the palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyridones. This is prepared by the conjugate addition reaction of diethyl 2-aminomalonate to alkynyl imines .
Industrial Production Methods
Industrial production methods for SL 651498 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium catalysts and specific reaction conditions would be scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
SL 651498 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in SL 651498.
Substitution: Substitution reactions, particularly involving the pyrrolidin-1-yl-carbonyl group, are common.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for amination, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice being critical factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of SL 651498.
Scientific Research Applications
SL 651498 has several scientific research applications, including:
Chemistry: Used as a model compound for studying GABA receptor agonists.
Biology: Investigated for its effects on GABA receptors in various biological systems.
Medicine: Explored as a potential treatment for generalized anxiety disorder and muscle spasms.
Industry: Utilized in the development of new anxiolytic and anticonvulsant drugs.
Comparison with Similar Compounds
SL 651498 is unique due to its selective action on GABA A receptor subtypes. Similar compounds include:
Abecarnil: Another β-carboline derivative with anxiolytic properties.
Gedocarnil: Structurally related to SL 651498 and used for similar research purposes.
L-838,417: An anxioselective compound in development with similar GABA receptor selectivity.
SL 651498 stands out due to its reduced potential for tolerance and dependence, making it a promising candidate for further development as a non-sedating anxiolytic drug .
Properties
IUPAC Name |
6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWHWWDIFGNCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045803 | |
Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205881-86-3 | |
Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205881-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SL-651498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SL-651498 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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